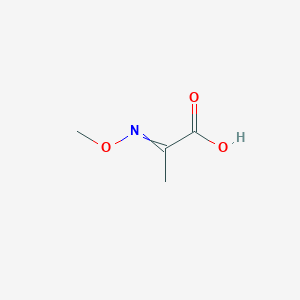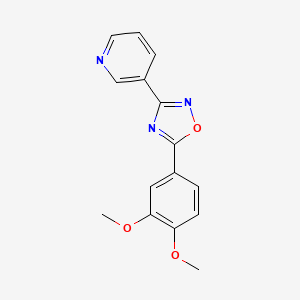![molecular formula C19H20IN3O2S B15149410 2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)
2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This particular compound features an iodobenzoic acid moiety and a morpholinylmethylphenyl group, making it a unique and versatile molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA typically involves the reaction of 2-iodobenzoic acid with 4-(morpholin-4-ylmethyl)aniline in the presence of thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodobenzoic acid moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic synthesis.
N-(4-iodobenzoyl)-N’-(2-morpholin-4-ylphenyl)thiourea: Shares structural similarities and is used in similar applications.
Uniqueness
3-(2-IODOBENZOYL)-1-[4-(MORPHOLIN-4-YLMETHYL)PHENYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodobenzoic acid moiety and morpholinylmethylphenyl group make it particularly versatile for various scientific research applications.
属性
分子式 |
C19H20IN3O2S |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
2-iodo-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20IN3O2S/c20-17-4-2-1-3-16(17)18(24)22-19(26)21-15-7-5-14(6-8-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2,(H2,21,22,24,26) |
InChI 键 |
YJSFJNNABPBCIJ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methyl-5-oxoprolinamide](/img/structure/B15149332.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)

![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15149382.png)
![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)

![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)

